![molecular formula C21H22ClF2N3O3S B2968974 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215562-89-2](/img/structure/B2968974.png)

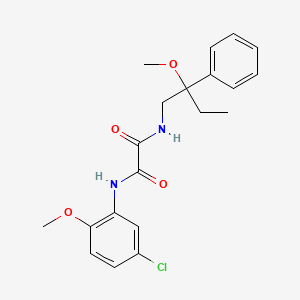

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

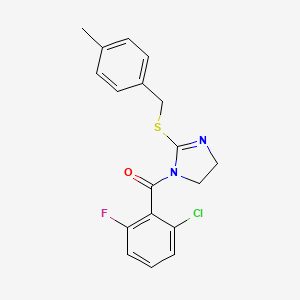

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the 1H-NMR of a similar compound showed peaks at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed based on their physicochemical properties and spectroanalytical data . For instance, the 1H-NMR of a similar compound showed peaks at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .科学的研究の応用

Heterocyclic Compound Synthesis and Pharmacological Potential

- Synthesis of Heterocyclic Compounds : Research into similar chemical structures focuses on synthesizing novel heterocyclic compounds with potential pharmacological activities. For instance, the synthesis of various benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has been reported to exhibit anti-inflammatory and analgesic properties. These compounds demonstrate significant inhibition of cyclooxygenase enzymes and show potential as COX-2 selective inhibitors (Abu‐Hashem et al., 2020).

Antimicrobial Activity

- Antimicrobial Applications : The synthesis and pharmacological evaluation of fluoro substituted sulphonamide benzothiazole compounds have shown antimicrobial activities. The incorporation of morpholine and other cyclic amines into these structures aims to enhance their biodynamic properties, indicating a research avenue for N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride in developing new antimicrobial agents (Jagtap et al., 2010).

Neuroprotective and Disease-Modifying Potential

- Neurodegenerative Diseases : Compounds with specific structural features have been investigated for their neuroprotective effects and potential to modify disease progression in models of neurodegenerative diseases, such as Alzheimer's. Research into compounds like N-hydroxybenzamide derivatives demonstrates their ability to inhibit histone deacetylases, reduce tau protein phosphorylation, and improve cognitive functions in animal models (Lee et al., 2018).

Gastrokinetic Activity

- Gastrointestinal Motility Disorders : Synthesis of benzamides and related structures has been targeted at developing gastrokinetic agents. These compounds are designed to enhance gastrointestinal motility, showing promise for treating disorders like gastroparesis. The exploration of N-[(4-substituted 2-morpholinyl)methyl]benzamides has led to compounds with potent in vivo gastric emptying activity, highlighting potential therapeutic applications for related chemical entities (Kato et al., 1992).

作用機序

Target of Action

Compounds with a thiazole nucleus have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level due to their diverse biological activities .

特性

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O3S.ClH/c1-28-16-4-2-3-14(11-16)20(27)26(6-5-25-7-9-29-10-8-25)21-24-19-17(23)12-15(22)13-18(19)30-21;/h2-4,11-13H,5-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCBRGKZOVJWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClF2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2968897.png)

![Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2968899.png)

![1-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2968900.png)

![N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2968906.png)

![3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2968907.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2968910.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2968912.png)

![Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2968913.png)